molecular formula C13H16N2S B11874225 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- CAS No. 82243-10-5

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-

Cat. No.: B11874225
CAS No.: 82243-10-5
M. Wt: 232.35 g/mol
InChI Key: HFKPMQDIWZJRJD-UHFFFAOYSA-N
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Description

4-Thia-1,2-diazaspiro[45]dec-2-ene, 3-phenyl- is a heterocyclic compound characterized by a spiro structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This method has been shown to produce high yields of the desired spiro compound. The reaction conditions often include the use of solvents such as ethanol and the application of room temperature conditions to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield in larger batches.

Chemical Reactions Analysis

Types of Reactions

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Thia-3,8-diazaspiro[4.5]dec-2-ene, 2-methyl-
  • 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Uniqueness

4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- stands out due to its specific spiro structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles .

Properties

CAS No.

82243-10-5

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-phenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C13H16N2S/c1-3-7-11(8-4-1)12-14-15-13(16-12)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2

InChI Key

HFKPMQDIWZJRJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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